2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide
Description
2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide is an organic compound with notable significance in various scientific fields. This compound is derived from the benzo[d]imidazole family, characterized by its cyclic structure which incorporates a sulfur atom and hydroiodide as a salt.
Properties
IUPAC Name |
2-methylsulfanyl-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.HI/c1-11-8-9-6-4-2-3-5-7(6)10-8;/h6-7H,2-5H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMYBJFTMZXQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2CCCCC2N1.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide typically involves a multi-step process. One common approach includes the following steps:
Formation of the Benzo[d]imidazole Core: : Starting with a precursor such as o-phenylenediamine, the imidazole ring is formed via a condensation reaction with a suitable carbonyl compound under acidic or basic conditions.
Hydroiodide Formation: : The final step involves the addition of hydroiodic acid to form the hydroiodide salt of the compound.
Industrial Production Methods
On an industrial scale, the synthesis may involve optimized conditions to maximize yield and purity, including:
High-throughput synthesis reactors to manage large-scale reactions.
Advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: : Reductive reactions, typically with agents such as lithium aluminum hydride, can target the nitrogen atoms or the sulfur moiety.
Substitution: : The compound is reactive towards nucleophilic substitution, particularly at the sulfur atom, where it can be replaced with other nucleophiles like thiolates or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Sodium thiolate, amines.
Major Products Formed from These Reactions
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, reduced sulfur compounds.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is often used as a building block for the synthesis of more complex molecules due to its reactive groups and stability.
Biology
In biological research, it can be used as a ligand in the study of enzyme interactions or as a probe to investigate cellular pathways involving sulfur-containing compounds.
Medicine
Medicinally, derivatives of benzo[d]imidazole compounds, including this one, are explored for their potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry
In industry, it can be utilized in the manufacture of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound's effects are generally mediated through interactions with biological targets like enzymes or receptors. The sulfur moiety and the benzo[d]imidazole core play crucial roles in binding to these targets, often leading to modulation of their activity. The hydroiodide form may facilitate solubility and bioavailability.
Comparison with Similar Compounds
When compared to other benzo[d]imidazole derivatives, 2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide is unique due to its methylthio group which imparts distinctive reactivity and biological activity.
List of Similar Compounds
2-(ethylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole
2-(methylthio)-1H-benzo[d]imidazole
2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydrobromide
There you have it—a detailed exploration of this compound. What piqued your interest about this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
